molecular formula C3H2FNO2S2 B15325966 1,3-Thiazole-5-sulfonyl fluoride

1,3-Thiazole-5-sulfonyl fluoride

Cat. No.: B15325966
M. Wt: 167.19 g/mol
InChI Key: IOZLSTVWQLCRFA-UHFFFAOYSA-N
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Description

1,3-Thiazole-5-sulfonyl fluoride is a chemical compound characterized by its unique structure, which includes a thiazole ring—a five-membered heterocyclic compound containing both sulfur and nitrogen atoms—attached to a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Thiazole-5-sulfonyl fluoride can be synthesized through several methods, including:

  • Halogenation: Starting with 1,3-thiazole, the compound can be halogenated to introduce the sulfonyl fluoride group.

  • Sulfonylation: Treating 1,3-thiazole with sulfonyl chlorides in the presence of a suitable base can yield the desired product.

  • Fluorination: Direct fluorination of the corresponding sulfonyl chloride derivative can produce this compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

1,3-Thiazole-5-sulfonyl fluoride undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form sulfonyl fluoride derivatives.

  • Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups.

  • Substitution: The thiazole ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Sulfonyl fluoride derivatives.

  • Reduction: Thiazole derivatives with reduced functional groups.

  • Substitution: Substituted thiazole compounds.

Scientific Research Applications

1,3-Thiazole-5-sulfonyl fluoride has several applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial properties.

  • Medicine: Studied for its potential use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: Employed in the production of agrochemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1,3-thiazole-5-sulfonyl fluoride exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl fluoride group can act as a leaving group in nucleophilic substitution reactions, while the thiazole ring can participate in electrophilic substitution reactions. These interactions can lead to the formation of various biologically active compounds.

Comparison with Similar Compounds

1,3-Thiazole-5-sulfonyl fluoride is compared with other similar compounds, such as:

  • 4-(trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride: Similar structure but with a trifluoromethyl group.

  • 2-methoxy-1,3-thiazole-5-sulfonyl fluoride: Similar thiazole core but with a methoxy group.

Uniqueness: this compound is unique due to its specific combination of the thiazole ring and the sulfonyl fluoride group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable reagent in organic synthesis, drug development, and material science. Further research and development may uncover additional uses and benefits of this compound.

Properties

Molecular Formula

C3H2FNO2S2

Molecular Weight

167.19 g/mol

IUPAC Name

1,3-thiazole-5-sulfonyl fluoride

InChI

InChI=1S/C3H2FNO2S2/c4-9(6,7)3-1-5-2-8-3/h1-2H

InChI Key

IOZLSTVWQLCRFA-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)S(=O)(=O)F

Origin of Product

United States

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